molecular formula C23H14N2O3S2 B5131419 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

Cat. No.: B5131419
M. Wt: 430.5 g/mol
InChI Key: HGGHTOJDYPKZLQ-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is a complex organic compound that features both benzothiazole and anthracene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the initial formation of the benzothiazole moiety, followed by the introduction of the anthracene derivative through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of such complex compounds often requires scalable and cost-effective methods. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions could be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions might involve replacing one

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(9,10-dioxoanthracen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O3S2/c26-20(12-29-23-25-18-7-3-4-8-19(18)30-23)24-13-9-10-16-17(11-13)22(28)15-6-2-1-5-14(15)21(16)27/h1-11H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGHTOJDYPKZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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